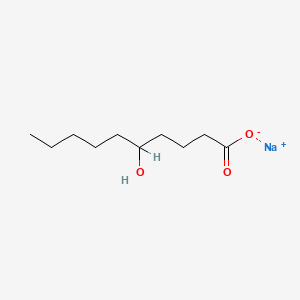

Sodium 5-hydroxydecanoate

Vue d'ensemble

Description

L'acide 5-hydroxydécanoïque de sodium est un composé chimique de formule moléculaire C10H19NaO3 et d'une masse molaire de 210,25 g/mol . C'est un dérivé sel de sodium de l'acide 5-hydroxydécanoïque, caractérisé par sa forme de poudre blanche à beige et sa grande solubilité dans l'eau . Ce composé est connu pour son rôle d'antagoniste des canaux potassiques, en particulier pour bloquer les actions des activateurs des canaux potassiques pendant les conditions ischémiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 5-hydroxydécanoïque de sodium implique généralement l'hydroxylation de l'acide décanoïque suivie de la neutralisation par l'hydroxyde de sodium. Les conditions de réaction comprennent souvent :

Hydroxylation : L'acide décanoïque est soumis à une hydroxylation à l'aide d'un agent hydroxylant approprié sous des conditions de température et de pression contrôlées.

Neutralisation : L'acide 5-hydroxydécanoïque résultant est ensuite neutralisé par l'hydroxyde de sodium pour former le sel de sodium.

Méthodes de production industrielle : Dans les milieux industriels, la production de l'acide 5-hydroxydécanoïque de sodium peut impliquer des réacteurs d'hydroxylation à grande échelle et des procédés de neutralisation continus pour assurer une qualité et un rendement constants. Le composé est ensuite purifié par des procédés de cristallisation et de séchage pour obtenir le produit final .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the fifth carbon position undergoes oxidation under specific conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media .

-

Products :

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation (mild) | KMnO₄ (basic) | 5-oxodecanoate |

| Oxidation (strong) | CrO₃ (acidic) | 5-carboxydecanoate |

Reduction Reactions

The carboxylate group can be reduced to an alcohol:

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | LiAlH₄ | 5-decanol |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .

-

Products :

-

Ether formation : 5-alkoxydecanoate.

-

Ester formation : 5-acetoxydecanoate.

-

| Reaction Type | Reagent | Product |

|---|---|---|

| Substitution (ether) | CH₃I | 5-methoxydecanoate |

| Substitution (ester) | CH₃COCl | 5-acetoxydecanoate |

Biochemical Interactions

This compound exhibits distinct biological activity through its interaction with cellular targets:

Mechanism of Action

-

KATP Channel Blockade : Inhibits mitochondrial and sarcolemmal KATP channels, preventing potassium efflux during ischemia. This stabilizes mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS) production .

-

Metabolic Effects : Modulates fatty acid metabolism by interacting with mitochondrial acyl-CoA synthetase .

Key Research Findings

Comparative Reactivity with Analogues

This compound’s reactivity differs from its parent acid and derivatives:

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| 5-Hydroxydecanoic acid | -COOH, -OH | Prone to lactonization; less water-soluble |

| 5-Oxodecanoate | Ketone | Susceptible to nucleophilic addition (e.g., Grignard reagents) |

| 5-Decanol | Primary alcohol | Oxidizes to 5-decanoic acid |

Applications De Recherche Scientifique

5-Hydroxydecanoic acid sodium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its potassium channel blocking properties.

Mécanisme D'action

The primary mechanism of action of 5-hydroxydecanoic acid sodium involves the inhibition of potassium channels. It competes with adenosine triphosphate (ATP) at the binding site, thereby blocking the potassium channels during ischemic conditions. This action prevents the efflux of potassium ions, which is crucial in maintaining cellular homeostasis and protecting cells from ischemic damage .

Comparaison Avec Des Composés Similaires

5-Hydroxydecanoic acid: The parent compound without the sodium salt.

10-Hydroxydecanoic acid: A similar compound with the hydroxyl group at a different position.

5-Ketodecanoic acid: An oxidized derivative of 5-hydroxydecanoic acid.

Uniqueness: 5-Hydroxydecanoic acid sodium is unique due to its specific action on potassium channels and its enhanced solubility in water compared to its parent compound. This makes it particularly useful in biological and medical research where aqueous solubility is essential .

Activité Biologique

Sodium 5-hydroxydecanoate (5-HD) is a compound primarily recognized for its role as an inhibitor of ATP-sensitive potassium (K_ATP) channels, particularly in cardiac tissues. This article delves into the biological activities of 5-HD, highlighting its mechanisms of action, effects on various cellular processes, and implications for cardiovascular health.

5-HD acts as a selective blocker of K_ATP channels, with an inhibitory concentration (IC50) around 30 µM . This blockade has profound implications for cellular metabolism and apoptosis, particularly in ischemic conditions. The compound is also a substrate for mitochondrial outer membrane acyl-CoA synthetase, which contributes to its metabolic effects .

Ischemic Preconditioning and Arrhythmia

Research demonstrates that 5-HD significantly influences cardiac responses to ischemia. In a study involving rats subjected to coronary ligation, administration of 5-HD reduced the incidence of ventricular fibrillation, indicating its potential antiarrhythmic properties . Specifically, doses ranging from 3 to 100 mg/kg showed efficacy in suppressing ischemic arrhythmias.

In isolated rat hearts, 5-HD inhibited potassium (K^+) release during ischemia, further supporting its role in modulating cardiac electrical stability . Notably, the compound abolished the cardioprotective effects of ischemic preconditioning (IPC), which relies on the opening of K_ATP channels to exert protective effects against myocardial infarction .

Impact on Mitochondrial Function

5-HD's blockade of K_ATP channels affects mitochondrial dynamics. Studies have shown that treatment with 5-HD can lead to increased mitochondrial matrix volume and altered respiration rates in isolated cardiac mitochondria . This suggests that while 5-HD inhibits protective pathways during ischemia, it may also induce stress responses in mitochondrial function.

In Vitro Findings

In vitro experiments have shown that treatment with 5-HD abolishes the protective effects conferred by diazoxide, a known K_ATP channel opener. For instance, cells pre-treated with 5-HD exhibited increased cell death following lethal simulated ischemia compared to those treated with diazoxide alone . This underscores the critical role of K_ATP channels in mediating cytoprotection during ischemic events.

In Vivo Studies

In vivo studies corroborate these findings. For example, when administered prior to IPC in rabbits, 5-HD completely negated the reduction in myocardial infarct size typically afforded by IPC . Such results highlight the compound's potent antagonistic effects on cardioprotective mechanisms.

Summary of Key Research Findings

Propriétés

IUPAC Name |

sodium;5-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGNECWEKMWRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017457 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71186-53-3 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Sodium 5-hydroxydecanoate?

A1: this compound acts as an antagonist of ATP-sensitive potassium (KATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does blocking KATP channels with 5-HD impact the heart during ischemia?

A2: KATP channels open during ischemia when ATP levels fall. By blocking these channels, 5-HD prevents potassium efflux, potentially influencing action potential duration, cellular excitability, and ultimately impacting the extent of ischemic damage. [, , , ]

Q3: Is this compound considered a selective KATP channel blocker?

A3: While 5-HD effectively blocks KATP channels, research suggests it might have some selectivity towards mitochondrial KATP channels over those located on the cell surface (sarcolemmal). [, , , , , , , , , , ]

Q4: Does this compound directly affect cardiac contractility?

A4: Studies indicate that 5-HD, at concentrations typically used to block KATP channels, does not directly impact cardiac contractile force. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H19NaO3, and its molecular weight is 214.26 g/mol.

Q6: Is there information available on the spectroscopic characteristics of 5-HD?

A6: The provided research papers do not delve into detailed spectroscopic analyses of 5-HD.

Q7: How is this compound used to study ischemic preconditioning?

A7: Ischemic preconditioning is a phenomenon where brief episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. Researchers use 5-HD to investigate whether the opening of KATP channels is essential for this protective effect. If 5-HD abolishes the benefits of preconditioning, it suggests a critical role for KATP channels. [, , , , , , , , ]

Q8: Has this compound been used to explore the role of KATP channels in the cardioprotective effects of other agents?

A8: Yes, 5-HD has been used to investigate whether the cardioprotective effects of various drugs, including volatile anesthetics like isoflurane and pharmacological agents like geranylgeranylacetone, are mediated by KATP channel opening. [, ]

Q9: Is this compound being developed as a therapeutic drug?

A10: this compound is primarily a research tool. Its use in clinical settings is limited due to its potential for off-target effects and the availability of more selective KATP channel modulators. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.